Herbacin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Herbacin is a natural product that has been widely used in traditional medicine for centuries. It is derived from the leaves of the herbaceous plant, Centella asiatica, which is native to Asia and Africa. Herbacin has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and wound-healing effects. In recent years, there has been growing interest in the scientific research application of Herbacin, particularly its mechanism of action and its potential use in treating various diseases.

Wissenschaftliche Forschungsanwendungen

Multi-Target Strategy in Diabetes and Obesity

Salacia roots, used in Ayurvedic medicine for diabetes and obesity, have been shown to modulate multiple targets related to these conditions. Notably, they impact peroxisome proliferator-activated receptor-alpha-mediated lipogenic gene transcription, angiotensin II type 1 receptor, alpha-glucosidase, aldose reductase, and pancreatic lipase. These multifaceted actions contribute to the observed improvements in type 2 diabetes and obesity-associated complications in both humans and rodents. Active constituents like mangiferin, salacinol, kotalanol, and kotalagenin 16-acetate are partly responsible for these multi-target regulatory activities, suggesting that traditional medicine like Salacia roots can provide a comprehensive approach to managing diabetes and obesity (Li, Huang, & Yamahara, 2008).

Cardiovascular Disease Prevention and Lipid Management

Niacin, also known as nicotinic acid, has been used for over 40 years in the prevention and treatment of coronary heart disease. It has consistently demonstrated reductions in clinical events and lesion improvement, including a significant reduction in mortality. Differences in trial designs and populations have led to varied outcomes, but overall, niacin effectively manages dyslipidemia, a key factor in cardiovascular disease. It does so by modulating lipoproteins and possessing antioxidant and anti-inflammatory properties, offering a valuable medication for cardiovascular risk reduction (Superko, Zhao, Hodis, & Guyton, 2017).

Stroke Recovery and Neuroplasticity

Niacin has been identified as a potential therapeutic agent for stroke recovery. It promotes synaptic plasticity and axon growth in the ischemic brain, which is mediated by brain-derived neurotrophic factor and tropomyosin-related kinase B pathways. This suggests a significant role for niacin in enhancing neurological recovery post-stroke (Cui, Chopp, Zacharek, Roberts, Buller, Ion, & Chen, 2010).

Dermatological Applications

Niacinamide, an amide of vitamin B3, exhibits various dermatological benefits when applied topically. Its bioavailability ensures antipruritic, antimicrobial, vasoactive, photo-protective, sebostatic, and lightening effects. Niacinamide influences NFκB-mediated transcription of signaling molecules by inhibiting nuclear poly (ADP-ribose) polymerase-1, showcasing its potential in treating various skin conditions (Wohlrab & Kreft, 2014).

Herbicidal Activity

Nicotinic acid, also known as niacin, has been used as a basis for developing new herbicides. A study synthesizing a series of N-(arylmethoxy)-2-chloronicotinamides revealed that some derivatives exhibited excellent herbicidal activity, providing a pathway for the development of more effective and natural-product-based herbicides (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Eigenschaften

CAS-Nummer |

11021-22-0 |

|---|---|

Produktname |

Herbacin |

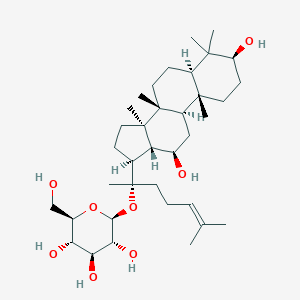

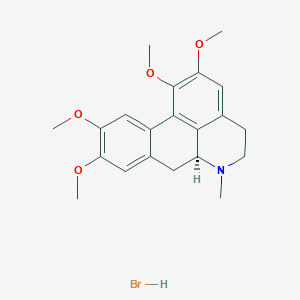

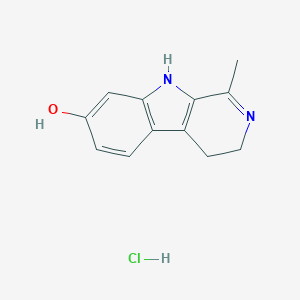

Molekularformel |

C21H20O12 |

Molekulargewicht |

464.4 g/mol |

IUPAC-Name |

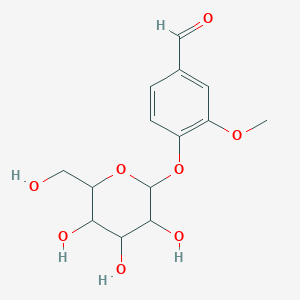

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-11-13(26)15(28)17(30)21(31-11)33-19-10(25)5-9(24)12-14(27)16(29)18(32-20(12)19)7-1-3-8(23)4-2-7/h1-5,11,13,15,17,21-26,28-30H,6H2/t11-,13-,15+,17-,21+/m0/s1 |

InChI-Schlüssel |

WWEKCPWUOZWBRI-USXYKIIOSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Synonyme |

Herbacetin 8-O-β-D-glucopyranoside; 8-(β-D-Glucopyranosyloxy)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; Herbacin (glycoside) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.